3-[2-(1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA
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Overview
Description
3-[2-(1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 3-[2-(1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with 2-methoxyphenyl isothiocyanate under suitable conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-[2-(1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
3-[2-(1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
N-Methyltryptamine: A naturally occurring compound with psychoactive properties.
2-(1H-Indol-3-ylmethyl)-1H-indole: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-17-9-5-4-8-16(17)21-18(23)19-11-10-13-12-20-15-7-3-2-6-14(13)15/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCNGTXITUOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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